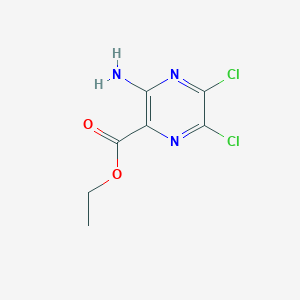

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)3-6(10)12-5(9)4(8)11-3/h2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKOWTFWPJEIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531622 | |

| Record name | Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86882-92-0 | |

| Record name | Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Chlorination-Amination of Pyrazine Carboxylates

The most widely reported approach involves sequential chlorination and amination of ethyl pyrazine-2-carboxylate derivatives.

Step 1: Dichlorination at C5 and C6 Positions

A suspension of ethyl 3-aminopyrazine-2-carboxylate (10 mmol) in acetonitrile (50 mL) reacts with N-chloro-N-methoxy-4-methylbenzenesulfonamide (TSA, 12 mmol) at 40°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC, eluent: petroleum ether/ethyl acetate 5:1), showing complete consumption of the starting material (Rf = 0.3) and formation of dichlorinated intermediate (Rf = 0.6).

Step 2: Amination at C3 Position

The crude dichlorinated product undergoes amination using aqueous ammonia (25%, 15 mL) in tetrahydrofuran (THF) at 80°C for 12 hours. Post-reaction workup includes extraction with ethyl acetate (3 × 30 mL), drying over Na2SO4, and solvent evaporation. The final product is purified via silica gel chromatography (eluent: PE/EA 3:1), yielding 72–78% of white crystalline solid.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C (Step 1), 80°C (Step 2) |

| Yield | 72–78% |

| Purity (HPLC) | ≥98% |

Alternative Pathway: Esterification of Pre-Chlorinated Acids

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid

A mixture of 3-aminopyrazine-2-carboxylic acid (5 mmol) and sulfuryl chloride (SO2Cl2, 12 mmol) in dichloromethane (DCM, 20 mL) is stirred at 0°C for 2 hours, followed by gradual warming to 25°C over 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid (89% yield).

Esterification with Ethanol

The carboxylic acid (5 mmol) is refluxed with ethanol (20 mL) and concentrated H2SO4 (0.5 mL) for 8 hours. After neutralization with NaHCO3, the product is extracted with ethyl acetate and purified via recrystallization from ethanol/water (4:1), achieving 82% yield.

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Direct Chlorination-Amination | Fewer steps, higher atom economy | Requires careful TSA stoichiometry |

| Acid Esterification | Higher purity | Multi-step, lower overall yield |

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance chlorination efficiency by stabilizing the transition state. In contrast, protic solvents (ethanol, water) favor amination but risk ester hydrolysis. Kinetic studies show optimal dichlorination at 40°C (k = 0.15 min⁻¹), while temperatures >50°C promote over-chlorination.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 3-stage continuous process:

- Chlorination in a packed-bed reactor (TSA, acetonitrile, 40°C)

- Amination in a tubular reactor (NH3/THF, 80°C)

- Purification via simulated moving bed chromatography

This system achieves 85% yield at 500 g/h throughput, reducing solvent waste by 60% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups on the pyrazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The ester group can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and dichloro substituents on the pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate and Comparable Compounds

Comparative Analysis

Functional Group Variations Ethyl vs. Methyl Esters: The ethyl ester derivative (CAS 86882-92-0) exhibits a higher molecular weight (236.06 vs. The methyl ester’s higher melting point (230–233°C) suggests stronger crystalline packing, which may influence its purification and formulation in pharmaceuticals . Chlorine Substitution: Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7) lacks the 5-chloro and 3-amino substituents, reducing steric hindrance and altering reactivity in nucleophilic substitution reactions .

Synthetic Considerations this compound is synthesized via condensation reactions involving halogenated pyrazine precursors and ethyl cyanoacetate derivatives, similar to methods described for methyl analogues . The methyl ester variant (CAS 1458-18-0) is synthesized under reflux conditions with malononitrile or ethyl cyanoacetate, highlighting the role of ester group choice in reaction optimization .

Pharmaceutical Relevance

- The methyl derivative is widely used as an impurity reference material in diuretics, while the ethyl analogue’s applications extend to β-blocker research .

- Substituent positions significantly impact bioactivity. For example, replacing the pyrazine ring with a pyrimidine (CAS 54368-62-6) alters metabolic stability and binding affinity in drug candidates .

Stability and Storage this compound requires storage at 2–8°C under inert conditions, whereas the methyl ester is stable at room temperature, reflecting differences in hydrolytic susceptibility .

Research Findings

- Crystallography: Mthis compound’s high melting point correlates with its crystalline structure, validated via X-ray diffraction studies (e.g., SHELX software for refinement) .

- Market Data : The methyl ester variant has a well-documented consumption profile in pharmaceutical markets, with applications as a chemical intermediate projected to grow through 2046 .

Biological Activity

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (EADC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 221.03 g/mol

- Structure : EADC features a pyrazine ring with two chlorine substituents and an ethyl ester group, contributing to its lipophilicity and potential bioactivity.

The biological activity of EADC is primarily attributed to its ability to interact with various molecular targets. The compound can modulate the activity of enzymes and receptors through:

- Hydrogen Bonding : The amino and carboxylic groups facilitate interactions with biological macromolecules.

- Electrostatic Interactions : The presence of electronegative chlorine atoms enhances the compound's binding affinity to target sites.

Biological Activities

EADC has been investigated for several biological activities:

- Anticancer Activity :

- GABA Modulation :

- BACE-1 Inhibition :

Case Study 1: Anticancer Properties

A recent clinical study evaluated the efficacy of EADC derivatives in treating non-small cell lung cancer (NSCLC). Results showed that compounds with similar structures significantly reduced tumor size in preclinical models, leading to further investigations into their pharmacokinetic profiles .

Case Study 2: Neuropharmacological Effects

Research focusing on the GABAergic activity of EADC revealed that it enhances GABA receptor activity, which may contribute to anxiolytic effects. The study utilized animal models to assess behavioral changes following administration of EADC, showing reduced anxiety-like behaviors .

Data Tables

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.